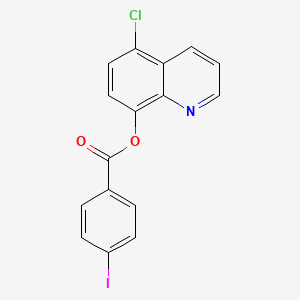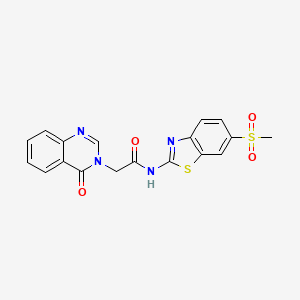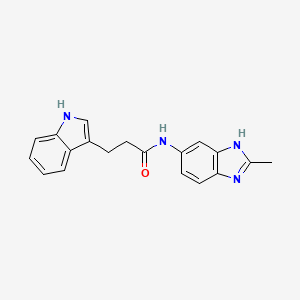
5-Chloroquinolin-8-yl 4-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloroquinolin-8-yl 4-iodobenzoate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 5th position and an ester linkage to a 4-iodobenzoate moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-8-yl 4-iodobenzoate typically involves the esterification of 5-chloroquinolin-8-ol with 4-iodobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Chloroquinolin-8-yl 4-iodobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the 4-iodobenzoate moiety can be replaced by nucleophiles such as amines or thiols.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of quinolin-8-yl alcohol derivatives.
科学的研究の応用
5-Chloroquinolin-8-yl 4-iodobenzoate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Material Science: Utilized in the design of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
作用機序
The mechanism of action of 5-Chloroquinolin-8-yl 4-iodobenzoate is primarily related to its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors by mimicking endogenous ligands, leading to modulation of receptor activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
5-Chloroquinolin-8-yl 2-fluorobenzoate: Similar structure with a fluorine atom instead of iodine.
5-Chloroquinolin-8-yl 2,4-dichlorobenzoate: Contains two chlorine atoms on the benzoate moiety.
7-Chloroquinoline Derivatives: Compounds with chlorine substitution at the 7th position of the quinoline ring.
Uniqueness
5-Chloroquinolin-8-yl 4-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science .
特性
分子式 |
C16H9ClINO2 |
|---|---|
分子量 |
409.60 g/mol |
IUPAC名 |
(5-chloroquinolin-8-yl) 4-iodobenzoate |
InChI |
InChI=1S/C16H9ClINO2/c17-13-7-8-14(15-12(13)2-1-9-19-15)21-16(20)10-3-5-11(18)6-4-10/h1-9H |
InChIキー |
YLNVIPKDACRSCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC=C(C=C3)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12177421.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B12177422.png)

![benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B12177446.png)
![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12177466.png)

![N-benzyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-methylpropanamide](/img/structure/B12177474.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12177479.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B12177481.png)
![1-benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12177484.png)
![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[2-(2-thienyl)ethyl]-](/img/structure/B12177490.png)
![2-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B12177492.png)

![6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid](/img/structure/B12177507.png)
